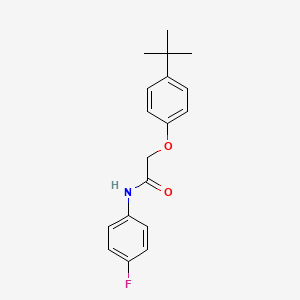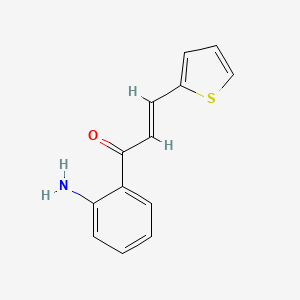![molecular formula C13H10BrN3O3S B2514263 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide CAS No. 2034504-31-7](/img/structure/B2514263.png)
5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a related compound to the one , was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This process was further extended to create a series of analogues through the Suzuki-Miyaura cross-coupling reaction, which utilized triphenylphosphine palladium as a catalyst and potassium phosphate as a base. The yields of these analogues varied from moderate to good, ranging between 43% and 83% . Although the specific synthesis of 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide is not detailed, the methodologies applied in the synthesis of related compounds provide a foundational understanding of the potential synthetic routes that could be employed.
Molecular Structure Analysis
The molecular structure of the compounds in this class, including the one of interest, is characterized by the presence of a furan ring attached to a carboxamide group, which is further substituted with various aryl or heteroaryl groups. The structural analysis of these compounds is crucial as it relates to their biological activity. In the case of the N-(4-bromophenyl)furan-2-carboxamide analogues, computational docking studies and molecular dynamics simulations were used to validate their interaction with bacterial targets, demonstrating the importance of the molecular structure in the activity of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are significant as they can influence the final product's purity, yield, and biological activity. The Suzuki-Miyaura cross-coupling reaction, in particular, is a pivotal step in the synthesis of the analogues, as it allows for the introduction of various substituents into the furan carboxamide framework . The reactivity of these compounds can also be inferred from their antibacterial activity, suggesting that the functional groups present are capable of interacting with biological targets.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide are not provided, the properties of similar compounds have been studied. The antimicrobial activity of related carboxamides was correlated with their topological indices using Hansch analysis, which indicates that the physical and chemical properties of these molecules, such as electronic and steric factors, play a role in their biological activity . The QSAR models developed from this analysis were cross-validated, suggesting that the physical and chemical properties of these compounds can be predictive of their biological function .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide and related compounds have shown significant promise in antimicrobial research. Studies indicate their potent antibacterial and antimycobacterial activities. For instance, certain derivatives in this class have demonstrated substantial effectiveness against a range of microbial strains, including both Gram-negative and Gram-positive bacteria, as well as Mycobacterium tuberculosis and M. avium strains (Chambhare et al., 2003). Additionally, other studies have synthesized similar compounds with strong DNA affinities, showing significant in vitro activities against pathogens like T. b. rhodesiense and P. falciparum (Ismail et al., 2004).
Synthetic Applications
The synthesis of these compounds involves complex chemical processes that contribute to the advancement of synthetic organic chemistry. For instance, the preparation of various derivatives through aminolysis of bromo compounds has been documented, although their antibacterial activity was not found significant (Elliott et al., 1987). Similarly, the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has been explored, reflecting the versatility of these compounds in drug development (Rahmouni et al., 2016).
Antiallergenic and Anticancer Potential
Some derivatives in this chemical class have shown potential as antiallergenic agents. Research has revealed that specific substitutions on the thienopyrimidinone ring can lead to oral antiallergenic activity (Temple et al., 1979). Moreover, the exploration of these compounds in cancer research is ongoing, with some derivatives exhibiting cytotoxic activities against cancer cell lines (Rahmouni et al., 2016).
Safety and Hazards
The safety and hazards associated with “5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide” are not specified in the retrieved sources . As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound to prevent exposure and potential harm.
Propiedades
IUPAC Name |
5-bromo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3S/c14-10-2-1-9(20-10)12(18)15-4-5-17-7-16-8-3-6-21-11(8)13(17)19/h1-3,6-7H,4-5H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLSTUPYYPGAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2514180.png)
![2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B2514181.png)

![(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one](/img/structure/B2514185.png)





![N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2514193.png)

![2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B2514200.png)

